molecular formula C8H9ClN2O3 B1468432 2-(5-Chloro-2-nitrophenoxy)-ethylamine CAS No. 1248814-38-1

2-(5-Chloro-2-nitrophenoxy)-ethylamine

Cat. No.: B1468432
CAS No.: 1248814-38-1
M. Wt: 216.62 g/mol
InChI Key: LDNXKXNSPJQYMT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenoxy)-ethylamine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine typically involves the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.

    Etherification: The nitrated product is then subjected to etherification with ethylene oxide to form 2-(5-chloro-2-nitrophenoxy)ethanol.

    Amination: Finally, the ethanol derivative is aminated using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification, and high-pressure reactors for the amination step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrophenoxy)-ethylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation: The ethylamine chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium thiolate or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 2-(5-Amino-2-nitrophenoxy)-ethylamine.

    Substitution: 2-(5-Chloro-2-nitrophenoxy)-ethylthiol or this compound derivatives.

    Oxidation: 2-(5-Chloro-2-nitrophenoxy)-acetaldehyde or 2-(5-Chloro-2-nitrophenoxy)-acetic acid.

Scientific Research Applications

2-(5-Chloro-2-nitrophenoxy)-ethylamine has several applications in scientific research:

    Pharmaceutical Research: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer agents.

    Chemical Research: It is used in the synthesis of complex organic molecules and as an intermediate in the preparation of dyes and pigments.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrophenoxy)-ethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or ion channels.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-nitrophenoxy)-ethanol: Similar structure but lacks the ethylamine chain.

    2-(5-Chloro-2-nitrophenoxy)-acetic acid: Contains a carboxylic acid group instead of an ethylamine chain.

    5-Chloro-2-nitroaniline: Lacks the ethylamine and phenoxy groups.

Uniqueness

2-(5-Chloro-2-nitrophenoxy)-ethylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various compounds.

Properties

IUPAC Name

2-(5-chloro-2-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(11(12)13)8(5-6)14-4-3-10/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNXKXNSPJQYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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